molecular formula C22H14Cl2N2OS B11528981 (2E,5Z)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-(2,6-dichlorobenzylidene)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11528981
M. Wt: 425.3 g/mol
InChI Key: DZJPWZNHDUOBSF-FTNSYOLJSA-N
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Description

(2E,5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (2E,5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of specific signaling cascades and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2E,5Z)-5-[(2,6-DIFLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of both dichlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H14Cl2N2OS

Molecular Weight

425.3 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H14Cl2N2OS/c23-18-12-7-13-19(24)17(18)14-20-21(27)26(16-10-5-2-6-11-16)22(28-20)25-15-8-3-1-4-9-15/h1-14H/b20-14-,25-22?

InChI Key

DZJPWZNHDUOBSF-FTNSYOLJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/S2)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)Cl)S2)C4=CC=CC=C4

Origin of Product

United States

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